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molecular formula C12H11Cl2F3O B8344139 5-Chloro-2-(2-trifluoromethyl-phenyl)-pentanoic acid chloride

5-Chloro-2-(2-trifluoromethyl-phenyl)-pentanoic acid chloride

Cat. No. B8344139
M. Wt: 299.11 g/mol
InChI Key: ZGLDLACZJOOPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754100B2

Procedure details

5-Chloro-2-(2-trifluoromethylphenyl)valeric acid obtained in Preparation Example 2-3 (500 mg) was dissolved in tetrahydrofuran (9 mL). Dimethylformamide (0.1 ml) and oxalyl chloride (184 μL) were added at 0° C. and the reaction was initiated at room temperature. After 1.5 hours, concentration under reduced pressure gave an oil (532 mg), which was used directly for the next reaction as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2-3
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
184 μL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([F:18])([F:17])[F:16])[C:6](O)=[O:7].CN(C)C=O.C(Cl)(=O)C([Cl:27])=O>O1CCCC1>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([F:18])([F:17])[F:16])[C:6]([Cl:27])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Example 2-3
Quantity
500 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
184 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was initiated at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCCCC(C(=O)Cl)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 532 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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